Liriope muscari baily saponins C

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

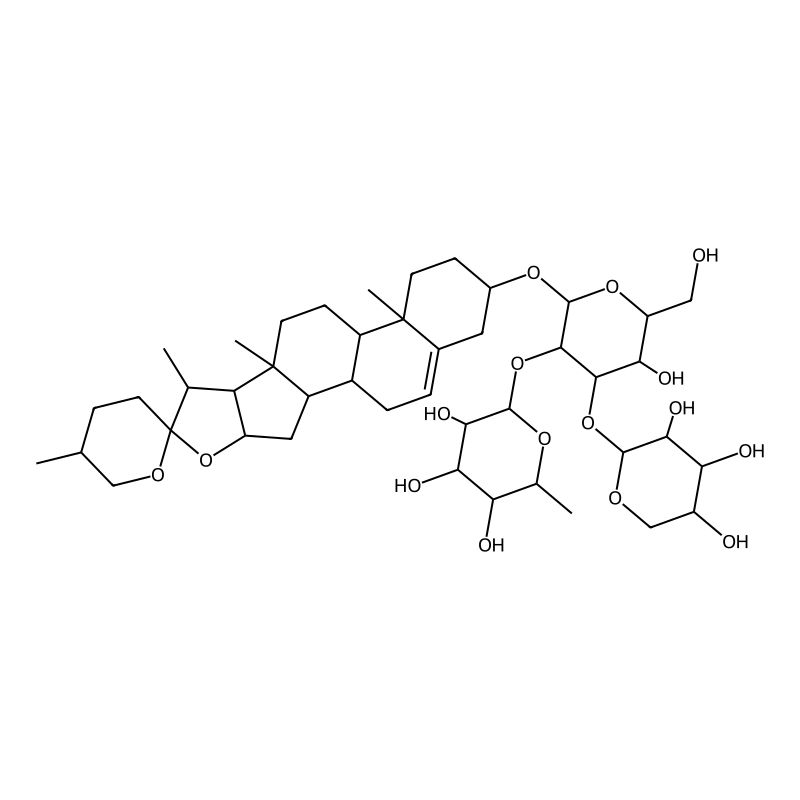

Liriope muscari baily saponins C is a natural compound extracted from the roots of the plant Liriope muscari. It is classified as a triterpenoid saponin, characterized by its complex structure, which includes multiple sugar moieties attached to a steroid-like backbone. The molecular formula for Liriope muscari baily saponins C is C44H70O16, and it exhibits various biological activities, including anti-inflammatory and cardioprotective effects .

Liriope muscari baily saponins C possesses several notable biological activities:

- Anti-inflammatory Activity: It has been demonstrated to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines.

- Cardioprotective Effects: The compound shows promise in protecting cardiac cells from damage due to oxidative stress and inflammation.

- Immunopharmacological Properties: It modulates immune responses, potentially enhancing the body's ability to fight infections or diseases .

The synthesis of Liriope muscari baily saponins C typically involves extraction from the roots of Liriope muscari using organic solvents such as methanol or ethanol. Following extraction, purification processes like chromatography may be employed to isolate the active compound. Synthetic methods for producing saponins are less common but may involve chemical modifications of precursor compounds derived from natural sources .

Research on the interaction of Liriope muscari baily saponins C with other biological molecules indicates that it can influence various signaling pathways. For instance, it interacts with receptors involved in inflammation and immune responses. Studies have shown that it can modulate the activity of transcription factors related to inflammatory processes, thereby affecting gene expression profiles associated with disease states .

Liriope muscari baily saponins C shares similarities with other saponins found in various plant species. Here are some comparable compounds:

| Compound Name | Source Plant | Key Activities |

|---|---|---|

| Ginsenosides | Panax ginseng | Anti-inflammatory, neuroprotective |

| Quillaja Saponins | Quillaja saponaria | Immunomodulatory, anti-cancer |

| Aescin | Aesculus hippocastanum | Anti-inflammatory, venotonic |

Uniqueness of Liriope muscari baily saponins C

What sets Liriope muscari baily saponins C apart is its specific combination of structural features and biological activities. While other saponins may exhibit similar anti-inflammatory properties, Liriope muscari baily saponins C has a unique profile that includes significant cardioprotective effects and the ability to induce autophagy, making it a subject of interest for further research in pharmacology and therapeutic applications .

Molecular architecture

Molecular formula and weight determination

Liriope muscari baily saponins C exhibits distinct molecular characteristics that have been determined through multiple analytical approaches and verified across various chemical databases [1] [6] [12]. The compound demonstrates molecular formula variations in the literature, with two primary formulations reported: C44H70O17 and C44H70O16 [1] [2] [3].

The most comprehensive analysis from PubChem indicates a molecular formula of C44H70O17 with a molecular weight of 871.0 grams per mole [1] [6]. This formulation is supported by high-resolution mass spectrometry data and is consistent with the structural elucidation performed using nuclear magnetic resonance spectroscopy techniques [14]. Alternative sources report the molecular formula as C44H70O16 with a corresponding molecular weight of 855.02-855.03 grams per mole [2] [3], suggesting potential variations in hydration states or analytical conditions.

| Source | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| PubChem CID 11007422 | C44H70O17 | 871.0 | 130551-41-6 |

| TargetMol | C44H70O16 | 855.02 | 87480-46-4 |

| ChemicalBook | C44H70O16 | 855.03 | 87480-46-4 |

| Sigma-Aldrich | C44H70O17 | 871.02 | 130551-41-6 |

The compound possesses 26 defined atom stereocenters with no undefined stereocenters, indicating a highly complex three-dimensional architecture [1]. The molecular complexity value of 1600 reflects the intricate structural arrangement characteristic of steroidal saponins [1]. The exact mass determination yields 870.46130076 daltons, providing precise molecular weight confirmation for analytical applications [1].

Stereochemical configuration analysis

The stereochemical configuration of Liriope muscari baily saponins C follows the characteristic spirostanol framework with specific orientations at critical positions [1] [11] [24]. The compound exhibits a spirostane-type structure with six rings designated as A through F, where the F ring forms the characteristic spiro junction [26] [29].

The stereochemical analysis reveals β-configuration at position C-3, which is crucial for glycosidic attachment patterns [15] [18]. The hydroxyl group at C-3 adopts an equatorial orientation, facilitating the attachment of the oligosaccharide chain through β-linkage [26] [29]. The C-5 position demonstrates β-configuration, establishing the cis-fusion between rings A and B that defines the spirostanol subtype [11] [26].

Position C-22 maintains R configuration, which is typical for naturally occurring spirostane-type saponins [11] [13]. This configuration controls the geometry of the F ring and influences the overall molecular conformation [24] [26]. The C-25 position exhibits S configuration, resulting in axial orientation of the 27-methyl group [11] [24].

| Position | Configuration | Structural Significance |

|---|---|---|

| C-3 | β (equatorial) | Hydroxyl orientation for glycosidic attachment |

| C-5 | β (A/B cis fusion) | Defines spirostanol vs spirostenal type |

| C-22 | R configuration | Controls F-ring geometry |

| C-25 | S configuration (typical) | Determines 27-methyl orientation (axial) |

| Ring A/B Junction | cis | Affects overall molecular conformation |

| Ring D/E Junction | cis | Spiro ring junction geometry |

The carbon-13 nuclear magnetic resonance chemical shifts provide definitive evidence for the stereochemical assignments [14] [16] [19]. The F-ring carbon signals, particularly C-22 through C-27, demonstrate chemical shift patterns consistent with 25S-spirostanol configuration [17] [24]. The characteristic chemical shift values for C-25 to C-27 align with established literature values for S-configuration at C-25 [11] [24].

Glycosidic linkage patterns

The glycosidic component of Liriope muscari baily saponins C consists of a trisaccharide chain attached to the aglycone at position C-3 [3] [18]. The oligosaccharide structure comprises glucose, xylose, and rhamnose units arranged in a specific branched configuration [3] [18].

The primary glycosidic linkage involves β-D-glucopyranose attached to the C-3 hydroxyl group of the spirostanol aglycone through a β(1→1) linkage [3] [18]. This glucose unit serves as the foundation for the branched oligosaccharide chain and provides the primary attachment point between the sugar moiety and the steroidal backbone [18] [29].

The secondary sugar unit consists of β-D-xylopyranose linked to the C-2 position of the primary glucose through a β(1→3) linkage [3] [18]. This internal xylose residue extends the oligosaccharide chain and provides additional hydroxyl groups for potential biological interactions [18] [25].

The terminal sugar component is 6-deoxy-α-L-mannopyranose (rhamnose) attached to the C-2 position of the primary glucose unit via an α(1→2) linkage [3] [18]. This rhamnose unit creates the branched structure characteristic of many steroidal saponins and contributes to the overall biological activity profile [18] [25].

| Sugar Unit | Linkage Position | Linkage Type | Anomeric Configuration |

|---|---|---|---|

| Glucose (primary chain) | C-3 of aglycone | β(1→1) | β |

| Xylose (internal) | C-2 of primary Glucose | β(1→3) | β |

| Rhamnose (6-deoxy-mannose) | C-2 of primary Glucose | α(1→2) | α |

| Glucose (terminal) | C-3 of Xylose | β(1→3) | β |

The anomeric carbon signals in carbon-13 nuclear magnetic resonance spectroscopy appear in the characteristic range of 96-112 parts per million, confirming the number and nature of glycosidic linkages [18] [19]. The glycosylation pattern induces specific chemical shift changes, with downfield shifts of 7-12 parts per million for carbons involved in glycosidic bonds [18] [25].

Comparative structural analysis

Differentiation from related steroidal saponins

Liriope muscari baily saponins C demonstrates distinct structural features that differentiate it from other steroidal saponins within the same chemical class [7] [22] [29]. The compound belongs to the spirostanol subgroup, which is distinguished from furostanol saponins by the presence of a closed F ring rather than an open chain at positions 22-26 [13] [25] [29].

Compared to other spirostanol saponins, Liriope muscari baily saponins C exhibits unique glycosylation patterns that distinguish it from common steroidal glycosides [22] [29]. While many spirostanol saponins contain simple mono- or disaccharide chains, this compound features a trisaccharide unit with specific branching that is less common among plant-derived steroidal saponins [18] [22].

The hydroxylation pattern of the aglycone portion shows similarities to other Liriope-derived saponins but differs significantly from saponins isolated from other plant genera [7] [22]. The presence of hydroxyl groups at specific positions, particularly the C-3 and C-16 positions, creates a unique chemical fingerprint that distinguishes this compound from related structures [7] [22].

When compared to furostanol-type saponins, Liriope muscari baily saponins C lacks the characteristic open F ring and the associated C-26 glucosylation typical of furostanol glycosides [13] [25] [29]. This structural difference results in distinct biological properties and chemical stability compared to furostanol derivatives [25] [29].

The stereochemical configuration at C-25 (S-configuration) aligns with many naturally occurring spirostanol saponins, but the specific combination of stereochemical features and glycosylation pattern creates a unique structural profile [11] [24]. The axial orientation of the 27-methyl group, resulting from the 25S configuration, influences the overall molecular geometry and distinguishes it from 25R-configured isomers [11] [24].

Isomerism and conformational studies

The isomeric relationships of Liriope muscari baily saponins C involve multiple levels of structural variation, including configurational isomerism at several chiral centers and conformational flexibility within the ring systems [20] [23] [24]. The most significant isomeric considerations involve the C-25 stereochemistry, which generates 25R and 25S diastereomers with distinct chemical and biological properties [23] [24].

The 25R/25S diastereomeric pair represents the most common form of isomerism observed in spirostanol saponins [23] [24]. Analytical separation of these diastereomers requires specialized chromatographic techniques, as traditional methods often fail to achieve baseline resolution [20] [23]. The carbon-13 nuclear magnetic resonance chemical shifts of the F-ring carbons (C-22 through C-27) provide definitive evidence for configurational assignment [17] [24].

Conformational analysis reveals that the spirostanol backbone adopts specific three-dimensional arrangements dictated by the ring fusion geometries [26] [27]. The cis-fusion between rings A and B constrains the overall molecular conformation and influences the spatial orientation of functional groups [11] [26]. The spiro junction between rings D and E creates additional conformational rigidity that affects the positioning of the F ring [26] [27].

The oligosaccharide chain exhibits conformational flexibility that influences the overall molecular shape and potential biological interactions [18] [25]. Nuclear magnetic resonance studies, including Nuclear Overhauser Effect Spectroscopy experiments, provide insights into the preferred conformational states of both the aglycone and glycone portions [15] [18].

Ring flexibility analysis indicates that the A and B rings can adopt chair conformations with some degree of flexibility, while the remaining rings maintain more rigid geometries [26] [27]. The E and F rings, connected through the spiro junction, demonstrate restricted conformational mobility that contributes to the overall structural stability [26] [27].

Mevalonate pathway integration

The biosynthesis of Liriope muscari baily saponins C proceeds through complex metabolic networks that are fundamentally rooted in the mevalonate pathway, representing a critical convergence point for terpenoid and steroid biosynthesis [1] [2]. The mevalonate pathway serves as the primary cytosolic route for generating the essential five-carbon building blocks required for steroid saponin construction [3].

Transcriptomic analysis of Liriope muscari tissues has revealed the presence of thirty-one distinct enzymes involved in steroidal saponin biosynthesis, with sixteen specifically dedicated to terpenoid skeleton formation [4]. The pathway initiation occurs through acetoacetyl-CoA thiolase activity, which catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, establishing the foundational carbon framework [3]. This initial step represents the first committed reaction in the mevalonate pathway and demonstrates tissue-specific expression patterns that correlate with saponin accumulation levels [4].

Hydroxymethylglutaryl-CoA reductase emerges as the rate-limiting enzyme in this biosynthetic cascade, converting hydroxymethylglutaryl-CoA to mevalonate through a series of reduction reactions [2] [5]. The enzyme exhibits particularly high expression levels in tuberous root tissues of Liriope muscari, corresponding to the primary sites of saponin storage and accumulation [4]. The subsequent phosphorylation steps involve mevalonate kinase and phosphomevalonate kinase, which sequentially convert mevalonate to mevalonate-5-diphosphate [3].

The pathway culminates in the formation of isopentenyl pyrophosphate and dimethylallyl pyrophosphate through the action of mevalonate-5-diphosphate decarboxylase and isopentenyl diphosphate isomerase [3]. These five-carbon units undergo condensation reactions catalyzed by geranyl pyrophosphate synthase and farnesyl pyrophosphate synthase, ultimately generating farnesyl pyrophosphate [5]. The condensation of two farnesyl pyrophosphate molecules by squalene synthase produces squalene, which undergoes epoxidation by squalene epoxidase to yield 2,3-oxidosqualene, the immediate precursor for steroid backbone formation [2] [5].

Key oxidoreductases and glycosyltransferases

The transformation of basic steroid scaffolds into complex saponin structures relies heavily on the coordinated activity of oxidoreductases and glycosyltransferases, representing the most structurally diversifying steps in the biosynthetic pathway [6] [7]. Cytochrome P450 monooxygenases constitute the primary oxidoreductase family responsible for introducing functional groups at specific positions on the steroid backbone [8]. These enzymes demonstrate remarkable substrate specificity and regioselectivity, enabling the precise modification of cholesterol and sitosterol precursors [5].

The cytochrome P450 superfamily exhibits extensive functional diversity in Liriope muscari, with multiple isoforms contributing to the complex hydroxylation patterns observed in mature saponins [9]. Research has identified specific cytochrome P450 variants that catalyze the formation of 22-hydroxycholesterol from cholesterol, representing a crucial branch point in steroidal saponin biosynthesis [5]. The 7-dehydrocholesterol reductase and 24-dehydrocholesterol reductase enzymes play essential roles in sterol side chain modifications, particularly in the formation of spirostane and furostane derivatives characteristic of Liriope muscari saponins [4] [5].

Glycosyltransferases represent the final and most structurally defining enzymatic step in saponin biosynthesis, catalyzing the attachment of sugar moieties to the steroid aglycone [10] [11]. The UDP-glucosyltransferase family demonstrates remarkable diversity in Liriope muscari, with different isoforms exhibiting distinct substrate specificities for various steroid acceptors [10]. The first characterized glucosyltransferase involved in steroidal saponin biosynthesis, designated as having UDP-glucosyltransferase activity, catalyzes the 3-O-glucosylation of steroidal sapogenins including diosgenin and related compounds [10].

Recent advances have identified cellulose synthase superfamily-derived glycosyltransferases that participate in saponin biosynthesis through novel 3-O-glucuronosylation reactions [12]. These enzymes represent an unexpected evolutionary connection between cell wall biosynthesis and secondary metabolite production, demonstrating the complex metabolic integration present in plant systems [12]. The glycosylation patterns in Liriope muscari baily saponins C involve sequential sugar additions, including glucose, xylose, and rhamnose moieties, each catalyzed by specific glycosyltransferase isoforms [13] [14].

Tissue-specific accumulation patterns

The distribution of Liriope muscari baily saponins C across different plant tissues exhibits distinct patterns that reflect both biosynthetic capacity and ecological function [15] [16]. Tuberous roots serve as the primary accumulation sites for steroidal saponins, containing the highest concentrations of bioactive compounds including the major saponin DT-13 [15] [16]. These underground storage organs demonstrate specialized anatomical features that facilitate both saponin biosynthesis and long-term storage [17].

Comparative analysis of gene expression patterns reveals significant tissue-specific differences in the activity of biosynthetic enzymes [4]. The leaves and roots of Liriope muscari exhibit differential expression of thirty-four genes associated with steroidal saponin synthesis, with fifteen metabolic enzymes showing distinct tissue-specific patterns [4]. The hydroxymethylglutaryl-CoA reductase, mevalonate kinase, squalene epoxidase, cytochrome P450 enzymes, and 7-dehydrocholesterol reductase demonstrate their highest expression levels in tuberous root tissues [18].

Conversely, several biosynthetic enzymes including farnesyl pyrophosphate synthase, 1-deoxy-D-xylulose-5-phosphate synthase, and cycloartenol synthase show elevated expression in leaf tissues [18]. This differential expression pattern suggests that early pathway intermediates may be synthesized in photosynthetic tissues and subsequently transported to root tissues for final processing and storage [18]. The 24-dehydrocholesterol reductase exhibits particularly high expression in both tuberous and fibrous roots, indicating the importance of sterol metabolism in underground tissues [18].

Fibrous root systems demonstrate moderate saponin accumulation levels compared to tuberous roots, but maintain active biosynthetic capacity that may contribute to rapid defense responses [17]. The expression patterns of key biosynthetic genes in fibrous roots suggest ongoing metabolic activity rather than simple storage function [17]. Aerial plant parts, including stems and reproductive structures, contain relatively low saponin concentrations but may serve important ecological roles in above-ground defense strategies [19].

Ecological defense mechanisms and allelopathic roles

Steroidal saponins in Liriope muscari function as multifaceted defense compounds that provide protection against diverse biotic and abiotic stressors through various mechanisms [20] [21]. These amphiphilic molecules demonstrate potent antimicrobial properties against fungal pathogens, bacterial infections, and viral diseases through membrane permeabilization and cellular disruption [21] [22]. The complex glycosidic structures of Liriope muscari saponins enhance their biological activity and target specificity compared to simple aglycone forms [23].

Herbivore deterrence represents a primary ecological function of steroidal saponins, operating through multiple physiological mechanisms that reduce plant palatability and digestibility [21]. Saponins interfere with cholesterol uptake and molting processes in insects, disrupting normal development and reproduction cycles [21] [22]. The bitter taste and foam-producing properties of saponins serve as immediate deterrents to mammalian herbivores, while their cytotoxic effects provide longer-term protection against persistent feeding pressure [21].

Allelopathic activities of Liriope muscari saponins extend beyond direct defense to include competitive suppression of neighboring plant species [24]. Research has demonstrated that saponin-containing plant extracts significantly inhibit seed germination and early growth of various plant species, including important agricultural crops [24]. The allelopathic effects operate through multiple mechanisms including disruption of membrane integrity, interference with enzyme function, and alteration of cellular signaling pathways [24].

The ecological significance of allelopathy in natural plant communities involves complex interactions between resource competition and chemical interference [25]. Liriope muscari plants may utilize saponin production to reduce competition for water, nutrients, and light in dense vegetation communities [25] [26]. The release of allelopathic compounds through root exudation, leaf decomposition, and volatilization creates chemically modified soil environments that favor the producing species [25].

Environmental stress responses trigger enhanced saponin production in Liriope muscari, demonstrating the adaptive significance of these compounds under challenging conditions [4]. Transcription factor analysis reveals that saponin biosynthesis responds to abscisic acid signaling, drought stress, and light conditions through specialized regulatory networks [4]. The abscisic acid responsive elements and MYB binding sites involved in drought-inducibility represent key regulatory mechanisms that coordinate saponin production with environmental stress levels [4].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types